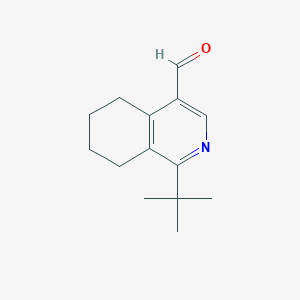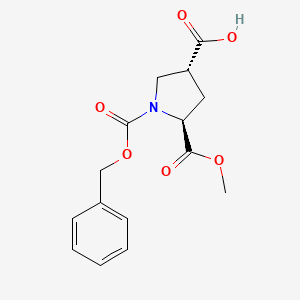
(3R,5S)-1-((Benzyloxy)carbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5S)-1-((Benzyloxy)carbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative This compound is notable for its unique structural features, which include a benzyloxycarbonyl group and a methoxycarbonyl group attached to the pyrrolidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-1-((Benzyloxy)carbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Protection of Amino Group: The amino group of the pyrrolidine is protected using a benzyloxycarbonyl (Cbz) group.
Carboxylation: The protected pyrrolidine undergoes carboxylation to introduce the carboxylic acid group.
Esterification: The carboxylic acid group is then esterified to form the methoxycarbonyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Processing: Utilizing batch reactors for controlled synthesis.
Continuous Flow Chemistry: Employing continuous flow reactors for efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,5S)-1-((Benzyloxy)carbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The benzyloxycarbonyl and methoxycarbonyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution Reagents: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(3R,5S)-1-((Benzyloxy)carbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3R,5S)-1-((Benzyloxy)carbonyl)-5-(methoxycarbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R,5S)-1-((Benzyloxy)carbonyl)-5-(methoxycarbonyl)pyrrolidine-2-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.
(3R,5S)-1-((Benzyloxy)carbonyl)-5-(ethoxycarbonyl)pyrrolidine-3-carboxylic acid: Similar structure but with an ethoxycarbonyl group instead of a methoxycarbonyl group.
Propriétés
Formule moléculaire |
C15H17NO6 |
|---|---|
Poids moléculaire |
307.30 g/mol |
Nom IUPAC |
(3R,5S)-5-methoxycarbonyl-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H17NO6/c1-21-14(19)12-7-11(13(17)18)8-16(12)15(20)22-9-10-5-3-2-4-6-10/h2-6,11-12H,7-9H2,1H3,(H,17,18)/t11-,12+/m1/s1 |
Clé InChI |
LRGHQMSTVSRHIH-NEPJUHHUSA-N |
SMILES isomérique |
COC(=O)[C@@H]1C[C@H](CN1C(=O)OCC2=CC=CC=C2)C(=O)O |
SMILES canonique |
COC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


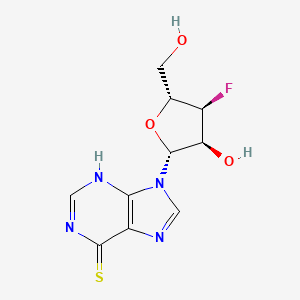
![{[1-(Prop-2-yn-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218408.png)
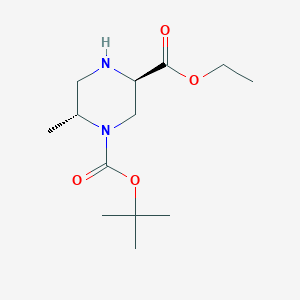
![(1S,4R,6R)-1-Methyl-4-((E)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B15218419.png)
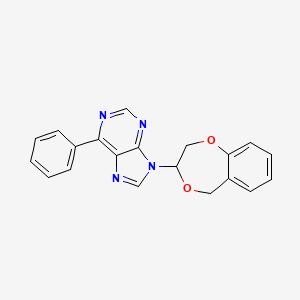
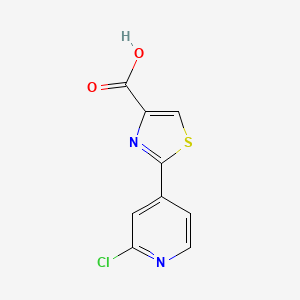
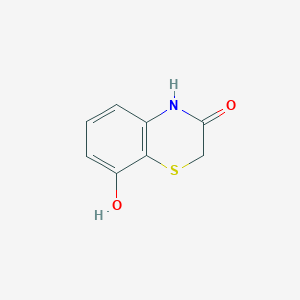
![((1S,2S)-2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol](/img/structure/B15218448.png)
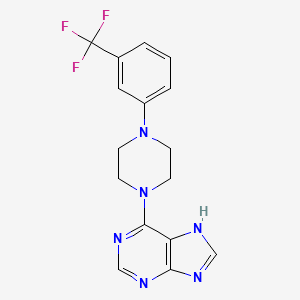
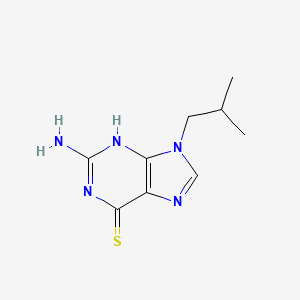
![2-Phenyl-N-[2-(1H-pyrazol-4-yl)-1H-indol-6-yl]acetamide](/img/structure/B15218464.png)
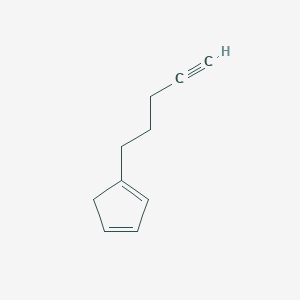
![1-Ethynyl-6-azaspiro[2.5]octane](/img/structure/B15218472.png)
